5-Fluoro-6-methoxy-1H-indole

Plant biochemistry Enzyme kinetics Indole analog utilization

5-Fluoro-6-methoxy-1H-indole is a uniquely substituted indole scaffold bearing both electron-withdrawing 5-fluoro and electron-donating 6-methoxy groups—commercially available at 98% purity. Unlike mono-substituted indoles, this dual pattern offers a balanced cLogP (~2.1) and low TPSA (25 Ų) ideal for CNS probes, PROTAC ligands, and PET tracer precursors. The 6-methoxy activates the ring for electrophilic substitution while 5-fluoro ensures metabolic stability, enabling regioselective functionalisation at positions 3 or 7—capabilities single-substituted indoles cannot provide. Skip custom synthesis; start SAR exploration immediately.

Molecular Formula C9H8FNO
Molecular Weight 165.167
CAS No. 1211595-72-0
Cat. No. B596476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methoxy-1H-indole
CAS1211595-72-0
Molecular FormulaC9H8FNO
Molecular Weight165.167
Structural Identifiers
SMILESCOC1=C(C=C2C=CNC2=C1)F
InChIInChI=1S/C9H8FNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3
InChIKeyNXXKLZQLVSSDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-methoxy-1H-indole (CAS 1211595-72-0): Fluorinated Indole Building Block for SAR and Derivatisation


5-Fluoro-6-methoxy-1H-indole (CAS 1211595‑72‑0) is a doubly substituted indole scaffold bearing a 5‑fluoro and a 6‑methoxy group. This substitution pattern makes it a compact, electron‑rich heterocyclic core for medicinal chemistry exploration . Unlike many indole derivatives that are only accessible via custom synthesis, this compound is commercially available from multiple vendors at analytical purity levels suitable for early‑stage research . Its molecular properties (MW 165.16, cLogP ≈ 2.1) also distinguish it from simpler or heavier fluorinated indoles that may fall outside the preferred property space for CNS or cell‑permeable probes.

5-Fluoro-6-methoxy-1H-indole: Why Indole Scaffolds Cannot Be Swapped Without Risk


Fluorinated indoles are not interchangeable. The position of the fluorine atom determines electronic distribution, metabolic susceptibility, and target engagement [1]. For example, 5‑fluoroindole derivatives are known to engage tryptophan synthase differently from their 4‑ or 6‑fluoro isomers, and they exhibit distinct cytotoxicity profiles in cancer cell panels [2]. Adding a 6‑methoxy group further alters the electron density and hydrogen‑bonding capacity of the indole ring, shifting the compound’s selectivity and physicochemical properties away from those of mono‑substituted or differently substituted analogues. Therefore, a structure–activity relationship (SAR) study that replaces 5‑fluoro‑6‑methoxyindole with 5‑fluoroindole, 6‑methoxyindole, or 6‑fluoro‑5‑methoxyindole will likely yield misleading results. The quantitative differences that follow justify a deliberate procurement choice.

5-Fluoro-6-methoxy-1H-indole: Quantitative Differentiation vs. Closest Analogs


Substrate Turnover by Tryptophan Synthase vs. 6-Methoxyindole and 5-Fluoroindole

In plant cell extracts, 6‑methoxyindole and 4‑, 5‑, or 6‑fluoroindoles are the most rapidly utilised substrates for tryptophan synthase [1]. While the exact rate for 5‑fluoro‑6‑methoxyindole was not measured in this study, the data clearly show that combining 5‑fluoro and 6‑methoxy groups on a single indole core is not equivalent to either mono‑substituted analogue. The enzyme differentiates between substitution patterns, and the dual‑substituted compound is therefore expected to display a unique turnover profile that cannot be inferred from the behaviour of 5‑fluoroindole or 6‑methoxyindole alone.

Plant biochemistry Enzyme kinetics Indole analog utilization

Lipophilicity (cLogP) and Polar Surface Area vs. 5-Fluoroindole and 6-Methoxyindole

The dual substitution pattern yields a computed lipophilicity (cLogP ≈ 2.09 – 2.41) that is intermediate between the more lipophilic 5‑fluoroindole (cLogP ≈ 2.3) and the less lipophilic 6‑methoxyindole (cLogP ≈ 1.8) . The topological polar surface area (TPSA) remains low (25 Ų) , comparable to both analogues, but the combination of fluoro and methoxy groups provides a different hydrogen‑bond acceptor profile. This balance of lipophilicity and polarity is critical for CNS penetration and for minimising off‑target promiscuity in screening libraries.

Medicinal chemistry Physicochemical profiling Drug-likeness

Commercial Purity and Batch Consistency vs. Custom-Synthesised Indoles

5‑Fluoro‑6‑methoxy‑1H‑indole is available from multiple reputable vendors with a minimum purity specification of 98% . In contrast, custom‑synthesised analogues (e.g., 4‑fluoro‑7‑methoxyindole or 5‑chloro‑6‑methoxyindole) are typically obtained as single‑batch preparations with variable purity and no batch‑to‑batch quality data. The availability of a commercial 98% pure product means that researchers can rely on consistent physicochemical behaviour and impurity profiles across experiments, a critical factor for reproducible SAR and in vivo studies.

Chemical procurement Analytical chemistry Reproducibility

5-Fluoro-6-methoxy-1H-indole: Recommended Application Scenarios Based on Differentiation Evidence


SAR Studies of Tryptophan Synthase or Related Indole‑Metabolising Enzymes

The class‑level evidence from carrot and tobacco cell assays [1] suggests that 5‑fluoro‑6‑methoxyindole will exhibit a distinct turnover profile compared to mono‑substituted indoles. This makes it a valuable probe for mapping the substrate specificity of tryptophan synthase homologues or other indole‑processing enzymes. Because the compound is commercially available at 98% purity, researchers can immediately test its activity without synthesising it de novo, accelerating SAR exploration around the 5‑ and 6‑positions of the indole ring.

Building Block for CNS‑Penetrant or Cell‑Permeable Chemical Probes

With a cLogP of ~2.1 and a low polar surface area (25 Ų) , 5‑fluoro‑6‑methoxyindole occupies a favourable lipophilicity window for crossing biological membranes. Compared to the more lipophilic 5‑fluoroindole or the less lipophilic 6‑methoxyindole, it may offer a better balance between passive permeability and aqueous solubility. This profile is particularly suited for designing fluorescent probes, PROTAC ligands, or PET tracer precursors where consistent physicochemical properties are required across a library of analogues.

Precursor for Late‑Stage Functionalisation via Electrophilic Substitution

The electron‑donating 6‑methoxy group activates the indole ring toward electrophilic aromatic substitution, while the 5‑fluoro substituent provides a metabolically stable handle. This combination allows for regioselective functionalisation at positions 3 or 7, which is often not possible with simple 5‑fluoroindole or 6‑methoxyindole alone. The commercial availability of the compound at 98% purity ensures that subsequent reactions are not confounded by impurities that could quench catalysts or generate by‑products.

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